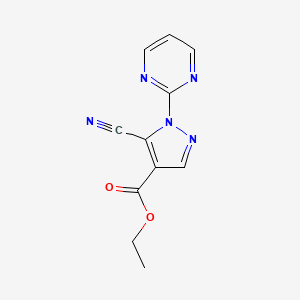
ethyl5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate typically involves the condensation of pyrimidine derivatives with pyrazole precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
Ethyl5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share structural similarities and are known for their biological activities.
Azoloazines: Another class of heterocyclic compounds with similar pharmacological properties.
Uniqueness
Ethyl5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of a pyrazole ring with a pyrimidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
1269292-77-4 |
|---|---|
Fórmula molecular |
C11H9N5O2 |
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
ethyl 5-cyano-1-pyrimidin-2-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C11H9N5O2/c1-2-18-10(17)8-7-15-16(9(8)6-12)11-13-4-3-5-14-11/h3-5,7H,2H2,1H3 |
Clave InChI |
HYFWGUTYIGQYQF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(N=C1)C2=NC=CC=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)
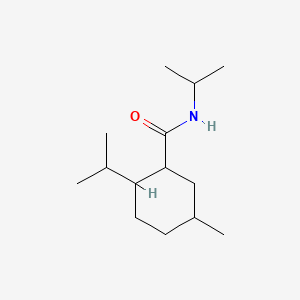
![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)

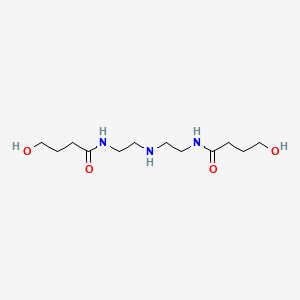


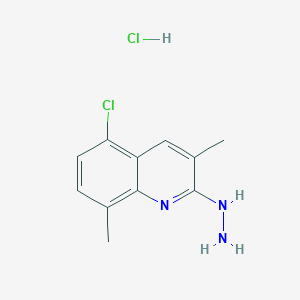
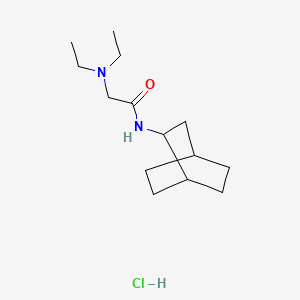
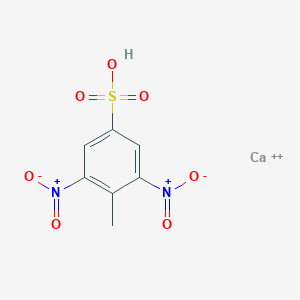

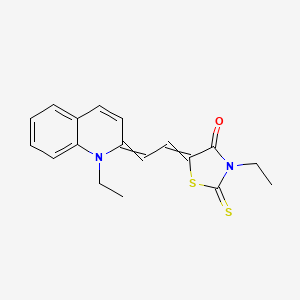
![[4-(acridin-9-ylamino)phenyl]carbamic acid](/img/structure/B13752231.png)
